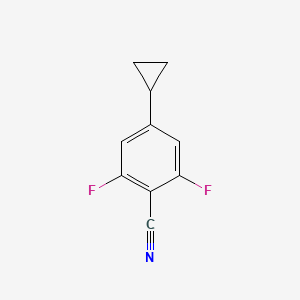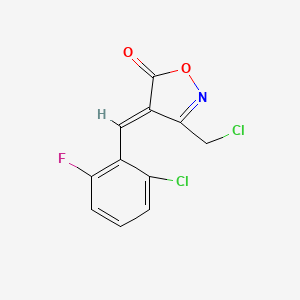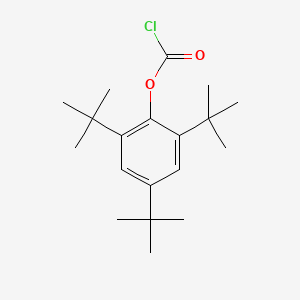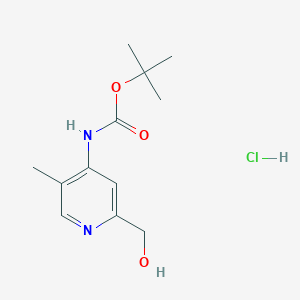![molecular formula C26H29NO3 B13713120 Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13713120.png)
Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate is an organic compound that belongs to the class of esters Esters are commonly found in various natural and synthetic substances and are known for their pleasant fragrances
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction may proceed as follows:
Starting Materials: 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic acid and ethanol.
Catalyst: Sulfuric acid or another strong acid.
Reaction Conditions: The reaction mixture is heated under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions may occur at the benzylamino or benzyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigating its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilization in the production of fragrances, flavors, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(Amino)-4-[4-(benzyloxy)phenyl]butanoate: Lacks the benzyl group on the amino moiety.
Ethyl 3-(Benzylamino)-4-phenylbutanoate: Lacks the benzyloxy group on the phenyl ring.
Methyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate: Has a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both benzylamino and benzyloxyphenyl groups, which may impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C26H29NO3 |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
ethyl 3-(benzylamino)-4-(4-phenylmethoxyphenyl)butanoate |
InChI |
InChI=1S/C26H29NO3/c1-2-29-26(28)18-24(27-19-22-9-5-3-6-10-22)17-21-13-15-25(16-14-21)30-20-23-11-7-4-8-12-23/h3-16,24,27H,2,17-20H2,1H3 |
InChI-Schlüssel |
JFVYMSIOVFPLOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13713042.png)


![5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13713065.png)


![diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol](/img/structure/B13713088.png)

![3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13713101.png)



![1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea](/img/structure/B13713111.png)
